molecular formula C11H15BrMg B156925 4-Tert-butylbenzylmagnesium bromide CAS No. 127349-68-2

4-Tert-butylbenzylmagnesium bromide

Cat. No.: B156925
CAS No.: 127349-68-2
M. Wt: 251.45 g/mol
InChI Key: CYLKQLQPTNOIRF-UHFFFAOYSA-M
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Description

Historical Development and Fundamental Principles of Grignard Reagents

The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 marked a revolutionary moment in organic synthesis. This breakthrough, for which he was awarded the Nobel Prize in Chemistry in 1912, provided chemists with a powerful tool for creating new carbon-carbon bonds. Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The fundamental principle behind the reactivity of Grignard reagents lies in the polarization of the carbon-magnesium bond. The significant difference in electronegativity between carbon and magnesium results in a highly polar covalent bond, with the carbon atom bearing a partial negative charge (carbanionic character). This makes the organic moiety a potent nucleophile, capable of attacking a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. The general reaction for the formation of a Grignard reagent is as follows:

R-X + Mg → R-MgX

Where R is an alkyl or aryl group and X is a halogen. The solvent plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom.

Significance of Benzyl (B1604629) Grignard Reagents in Modern Organic Synthesis

Benzyl Grignard reagents, with the general formula Ar-CH₂-MgX, are a particularly important subclass of organomagnesium compounds. The presence of the adjacent aromatic ring influences their reactivity. They are readily prepared from the corresponding benzyl halides and are employed in a variety of synthetic transformations.

The utility of benzyl Grignard reagents stems from their ability to introduce the benzyl group, a common structural motif in many natural products and pharmaceutically active compounds. Their reactions are characteristic of Grignard reagents, including additions to carbonyl compounds to form alcohols, nucleophilic substitution reactions, and coupling reactions. However, the benzylic proton also imparts a degree of basicity to the reagent.

Overview of Research Trajectories Pertaining to 4-Tert-butylbenzylmagnesium Bromide

Specific research focused solely on this compound is not extensively documented in publicly available literature. However, its chemistry can be inferred from the well-established principles of Grignard reagents and the known reactivity of its precursor, 4-tert-butylbenzyl bromide.

The synthesis of 4-tert-butylbenzyl bromide has been described, for instance, through the bromination of 4-tert-butyltoluene (B18130). google.com A patented method details the preparation of 4-tert-butylbenzaldehyde (B1265539) from a mixture containing 4-tert-butylbenzyl bromide, highlighting its role as a synthetic intermediate. google.com Another patent describes a method for preparing 4-tert-butylbenzyl bromide using a green oxidant and hydrobromic acid, noting its importance as a chemical reagent in various fields. google.com

The formation of this compound would follow the classical Grignard reaction pathway, involving the reaction of 4-tert-butylbenzyl bromide with magnesium metal in an appropriate ether solvent. The properties of this Grignard reagent would be influenced by the bulky tert-butyl group, which can exert steric hindrance in its reactions, potentially leading to different product distributions compared to less substituted benzyl Grignard reagents.

While detailed research findings on its specific applications are scarce, it is logical to assume its use in standard Grignard reactions, such as the synthesis of substituted alcohols and the formation of new carbon-carbon bonds where the introduction of a 4-tert-butylbenzyl moiety is desired. The PubChem database lists the compound with the identifier CID 14871546, confirming its identity within the chemical literature. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;1-tert-butyl-4-methanidylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15.BrH.Mg/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLKQLQPTNOIRF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butylbenzylmagnesium Bromide

Synthesis of 4-Tert-butylbenzyl Bromide Precursor

The precursor, 4-tert-butylbenzyl bromide, is synthesized from 4-tert-butyltoluene (B18130). Various methods exist for this transformation, ranging from traditional batch processes to more modern, environmentally conscious approaches.

Traditional methods for the synthesis of benzylic halides often involve the direct halogenation of the corresponding substituted toluene. In the case of 4-tert-butylbenzyl bromide, this involves the radical bromination of 4-tert-butyltoluene.

One established method is the reaction of 4-tert-butyltoluene with bromine, often without a solvent. google.com This reaction is typically initiated by light or a radical initiator and proceeds via a free radical chain mechanism. The benzylic hydrogen is selectively abstracted due to the resonance stabilization of the resulting benzyl (B1604629) radical. Another approach involves reacting p-tert-butyltoluene with an approximately equivalent amount of bromine to yield p-tert-butylbenzyl bromide. prepchem.com

A common laboratory and industrial-scale synthesis involves reacting 4-tert-butyltoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a nonpolar solvent such as carbon tetrachloride. The NBS serves as a source of bromine radicals, allowing for controlled bromination at the benzylic position.

Method Reagents Key Features Reference(s)
Direct Bromination4-tert-butyltoluene, BromineSolvent-free option, initiated by light. google.comprepchem.com
Wohl-Ziegler Reaction4-tert-butyltoluene, N-Bromosuccinimide (NBS), Radical InitiatorProvides controlled benzylic bromination.

This table provides a summary of traditional synthesis approaches.

In recent years, there has been a significant push towards developing greener and more efficient synthetic methods. For the preparation of 4-tert-butylbenzyl bromide and other benzyl halides, several innovative approaches have been developed.

One such method utilizes a green oxidant and hydrobromic acid as the bromine source. This process, conducted under illumination, offers high selectivity and conversion rates for 4-tert-butylbenzyl bromide, resulting in high purity and yield while minimizing environmental pollution. google.com The reaction is easy to control, has a short reaction time, and is suitable for industrial-scale production. google.com

Another advanced method involves the use of LED lights for photo-illumination in the synthesis of benzyl halides. This approach is noted for being environmentally friendly, low-cost, and producing fewer impurities. google.com The use of LED lights is energy-efficient and avoids the hazards associated with high-energy radiation sources like UV lamps. google.com These methods align with the principles of green chemistry by reducing waste and using less hazardous materials. google.com

Method Reagents/Conditions Advantages Reference(s)
Green Oxidationp-methyl tertiary butyl, Hydrobromic acid, Chlorite, LightHigh selectivity, high yield, avoids pollution, easily controlled. google.com
LED IlluminationSubstituted toluene, Halogen acid, Peroxide, LED lightEnvironmentally friendly, low cost, fewer impurities, simple operation. google.com

This table compares environmentally conscious preparation methods for the halide precursor.

Formation of 4-Tert-butylbenzylmagnesium Bromide

The formation of this compound from its halide precursor is a classic example of a Grignard reaction, a cornerstone of organic synthesis for creating new carbon-carbon bonds. wikipedia.orgbyjus.com

Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. byjus.com They are typically prepared by reacting an organic halide, in this case, 4-tert-butylbenzyl bromide, with magnesium metal. wikipedia.orgbyjus.com This reaction is almost always carried out in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the organomagnesium compound. wikipedia.orgbyjus.com

The key principles of Grignard reagent formation include:

Reversal of Polarity (Umpolung): The carbon atom attached to the halogen in the organic halide is electrophilic. utexas.edu Upon reaction with magnesium, this carbon becomes part of a highly polar covalent carbon-magnesium bond, where the carbon is the negative end of the dipole, rendering it strongly nucleophilic. utexas.edupw.live

Anhydrous Conditions: Grignard reagents are highly reactive and are strong bases. They react readily with protic compounds like water, alcohols, and carboxylic acids. masterorganicchemistry.com Therefore, the reaction must be conducted under strictly anhydrous (dry) conditions to prevent the destruction of the reagent. byjus.com

Magnesium Activation: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction. wikipedia.orgbyjus.com To initiate the reaction, this layer must be weakened or removed. This can be achieved through mechanical methods like crushing the magnesium pieces or through chemical activation using agents like iodine, methyl iodide, or 1,2-dibromoethane. wikipedia.org

Solvent Effects: Ethereal solvents are essential as they solvate and stabilize the magnesium center of the Grignard reagent through coordination, forming a complex. utexas.edu This stabilization is critical for the reagent's formation and solubility. utexas.edu

The formation of a Grignard reagent is initiated by a single electron transfer (SET) from the surface of the magnesium metal to the organic halide. organic-chemistry.orgrsc.orgrsc.org This is a non-chain radical reaction. utexas.edu

The mechanistic steps are as follows:

Single Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 4-tert-butylbenzyl bromide. utexas.edu R-X + Mg → [R-X]•⁻ + Mg•⁺

Dissociation: The resulting radical anion is unstable and rapidly dissociates to form a benzyl radical (R•) and a bromide anion (X⁻). researchgate.net [R-X]•⁻ → R• + X⁻

Recombination: The newly formed benzyl radical then recombines with the magnesium radical cation (Mg•⁺) on the metal surface to form the final Grignard reagent, this compound. utexas.edu R• + Mg•⁺ + X⁻ → R-Mg-X

This radical pathway is supported by numerous studies, including theoretical calculations and product analysis. researchgate.netrsc.org The synthesis often exhibits an induction period, which is a delay before the reaction starts. This period is associated with the autocatalytic process of generating radical sites on the magnesium surface. mt.com Once initiated, the reaction can become rapid and highly exothermic. mt.com

Mechanistic Pathways of Grignard Reagent Formation

Influence of Magnesium Surface and Activation

The success of Grignard reagent synthesis is critically dependent on the condition and activation of the magnesium surface. An untreated magnesium surface is typically coated with a passivating layer of magnesium oxide, hydroxide (B78521), or carbonate, which significantly hinders the reaction and can lead to a long and unpredictable induction period. researchgate.net Overcoming this barrier is essential for a reliable and safe reaction.

Several methods are employed to activate the magnesium surface:

Chemical Activation: One effective method involves using activating agents like diisobutylaluminum hydride (DIBAH). acs.orgacs.org The addition of a small amount of DIBAH (e.g., 1 mol%) can quantitatively remove moisture and activate the metal surface, allowing the Grignard formation to initiate at lower and more controlled temperatures, often at or below 20°C for aryl Grignard reagents. acs.orgacs.org

Mechanical Activation: Dry stirring of magnesium turnings under an inert atmosphere (like argon or nitrogen) can also be highly effective. lookchem.com This process mechanically removes the oxide layer, exposing a fresh, active metal surface. This technique is particularly beneficial for preparing reactive Grignard reagents, such as benzylic types, and helps in producing clean solutions free from significant coupling byproducts. lookchem.com

Thermal Activation: Heating magnesium coated with carbonate or hydroxide layers to high temperatures (e.g., 500°C) can form a magnesium oxide (MgO) layer that, counterintuitively, has been found to dramatically reduce the induction period compared to the carbonate or hydroxide layers. researchgate.net

The nature of the surface layer has a direct impact on the reaction's initiation, with hydroxide and carbonate layers increasing the induction period, which can pose a safety risk due to the potential for a delayed, rapid, and highly exothermic reaction. researchgate.net

Optimization Strategies for this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction parameters is necessary.

Solvent Selection and Its Impact on Formation Efficiency

The choice of solvent is crucial in Grignard reagent synthesis as it solvates the magnesium species, influencing its reactivity and stability. Ethereal solvents are standard due to their ability to coordinate with the magnesium center.

SolventKey Properties & Impact on Synthesis
Diethyl Ether A traditional solvent for Grignard synthesis. Its lower boiling point can sometimes make temperature control challenging. It is effective for the synthesis of many Grignard reagents, including benzylic types. lookchem.com
Tetrahydrofuran (THF) A very common and effective solvent. Its higher solvating power can facilitate the formation of the Grignard reagent. acs.org However, the solubility of byproducts can also be higher. Many activation and synthesis procedures are optimized for THF due to its reliability and boiling point, which allows for a clear indication of reaction initiation through temperature rise. acs.orgacs.org
2-Methyltetrahydrofuran (2-MeTHF) A greener alternative to THF, offering a higher boiling point and lower water solubility. It can be a suitable solvent for Grignard reactions, providing similar or sometimes improved performance in terms of yield and safety profile.

Temperature and Concentration Control to Minimize Side Reactions

Precise control over temperature and reactant concentration is vital to suppress the formation of undesired products.

Temperature: The formation of Grignard reagents is highly exothermic. Allowing the temperature to rise uncontrollably can lead to side reactions, most notably Wurtz-type homocoupling. By employing activation methods like the use of DIBAH, the reaction can be initiated and maintained at lower temperatures (e.g., below 20°C), which significantly reduces the rate of side reactions. acs.orgacs.org

Concentration: The concentration of the organic halide and the resulting Grignard reagent must be carefully managed. High local concentrations of the halide can favor the formation of byproducts. Slow, controlled addition of the 4-tert-butylbenzyl bromide to the magnesium suspension is a standard practice to maintain a low, steady concentration of the halide, thus favoring the desired Grignard formation over competing reactions. orgsyn.org

Mitigation of Homocoupling and Other Undesired Byproducts

The primary side reaction in the synthesis of benzylic Grignard reagents is homocoupling, where the Grignard reagent reacts with the starting halide to form a dimer (in this case, 1,2-bis(4-tert-butylphenyl)ethane).

Undesired ByproductFormation PathwayMitigation Strategy
Homocoupling Product Reaction of the formed Grignard reagent (R-MgX) with the starting organic halide (R-X). This is particularly problematic with reactive benzylic halides. lookchem.com- Slow Addition: Add the halide slowly to the magnesium to keep its concentration low. orgsyn.org- Low Temperature: Maintain a low reaction temperature to reduce the rate of the coupling reaction. acs.org- Mechanical Activation: Using mechanically activated magnesium can lead to a cleaner reaction with fewer coupling products. lookchem.com- Continuous Process: A continuous production process can improve selectivity and reduce Wurtz coupling compared to a semi-batch synthesis. researchgate.net
Products from reaction with solvent The highly reactive Grignard reagent can potentially abstract a proton from the solvent, especially if the solvent has acidic protons.Use of aprotic ethereal solvents like diethyl ether or THF minimizes this.

The competition between the desired Grignard formation and the undesired homocoupling is influenced by the relative rates of the two reactions. The availability of a highly active magnesium surface is critical, as it must compete effectively for the organic halide against the already-formed Grignard reagent. lookchem.com While transition metal catalysts, particularly iron salts, are often used in cross-coupling reactions involving Grignard reagents, they can also promote homocoupling, and their use must be carefully considered based on the desired outcome. orgsyn.orgnih.gov

Mechanistic Investigations of 4 Tert Butylbenzylmagnesium Bromide Reactions

Fundamental Reaction Mechanisms in Carbon-Carbon Bond Formation

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis, primarily proceeding through two competing mechanisms: a polar, four-centered pathway and a single electron transfer (SET) pathway. organic-chemistry.orgwikipedia.org The structure of the Grignard reagent, particularly the nature of the organic group, plays a significant role in determining which mechanism prevails. For 4-tert-butylbenzylmagnesium bromide, both pathways are plausible and their relative contributions are dictated by specific reaction conditions.

The traditional and most commonly depicted mechanism for Grignard reactions with aldehydes and ketones is a polar, nucleophilic addition. pressbooks.pubmasterorganicchemistry.combyjus.com In this model, the carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the benzylic carbon of the 4-tert-butylbenzyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of a substrate.

The reaction is often visualized as proceeding through a concerted, four-centered transition state. In this transition state, the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, while the nucleophilic carbon of the Grignard reagent forms a new carbon-carbon bond with the carbonyl carbon. Simultaneously, the pi bond of the carbonyl group breaks, with the electrons moving to the oxygen atom. This process results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. libretexts.org For sterically unhindered substrates, this polar mechanism is generally favored.

An alternative pathway for Grignard reactions involves a single electron transfer (SET) from the Grignard reagent to the carbonyl substrate. organic-chemistry.org This mechanism is more likely to occur with sterically hindered ketones and substrates with high electron affinity. In the case of this compound, the stability of the potential benzylic radical intermediate could favor this pathway under certain conditions.

The SET process generates a radical anion from the carbonyl compound and a radical cation from the Grignard reagent. The radical cation can then fragment to produce a 4-tert-butylbenzyl radical and a magnesium species. These radical intermediates can then combine to form the final product or participate in side reactions, such as dimerization of the benzyl (B1604629) radical to form 1,2-bis(4-tert-butylphenyl)ethane. The presence of such coupling products in a reaction mixture is often considered evidence for an SET mechanism.

The competition between the polar and SET mechanisms for this compound is influenced by several factors. The electronic properties of the para-tert-butyl group, which is weakly electron-donating through hyperconjugation and induction, can influence the nucleophilicity of the benzylic carbon and the stability of the corresponding radical. nih.gov The steric bulk of the tert-butyl group, while remote from the reactive center, can influence the aggregation state of the Grignard reagent and its approach to the substrate. wikipedia.orgstackexchange.com

FactorInfluence on MechanismRationale
Substrate Steric Hindrance Increased hindrance favors SETHinders the close approach required for the concerted polar mechanism.
Substrate Electron Affinity High electron affinity favors SETFacilitates the initial electron transfer from the Grignard reagent.
Solvent Polarity Higher polarity can stabilize radical ions, potentially favoring SETSolvents capable of solvating charged intermediates can lower the activation energy for the SET pathway.
Temperature Higher temperatures can favor SETProvides the energy to overcome the activation barrier for electron transfer.
Grignard Reagent Purity Impurities can initiate radical reactionsTraces of transition metals can catalyze SET processes.

Stereochemical Outcomes and Selectivity in this compound Reactions

Diastereoselective and Enantioselective Transformations

The addition of Grignard reagents to prochiral carbonyl compounds, such as aldehydes and ketones, creates a new stereocenter, leading to the possibility of diastereomeric or enantiomeric products. ncert.nic.in The stereochemical course of such reactions involving this compound is dictated by the transition state energies, which are influenced by steric and electronic interactions.

Diastereoselectivity is commonly observed in the reaction of Grignard reagents with substrates containing an existing stereocenter, particularly at the α-position to the carbonyl group. The Felkin-Ahn model is a widely accepted paradigm for predicting the stereochemical outcome of nucleophilic attack on such chiral carbonyls. uwindsor.cauvic.ca This model posits that the nucleophile, in this case, the 4-tert-butylbenzyl group, attacks the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, approx. 107°) from the face opposite the largest substituent at the α-stereocenter. uvic.cayoutube.com The conformation of the substrate is arranged to minimize steric strain by placing the largest group perpendicular to the carbonyl bond. youtube.comyoutube.com

For example, in the addition of this compound to a chiral aldehyde like 2-phenylpropanal, the Felkin-Ahn model would predict the major diastereomer formed. The stereoselectivity arises from the energetic preference of the transition state where the incoming nucleophile passes by the smallest substituent (hydrogen) rather than the medium-sized substituent (methyl). youtube.comyoutube.com

In cases where the α-substituent is a heteroatom capable of chelation (e.g., an alkoxy group), and a chelating metal is present, the Cram chelation model may apply. uvic.ca This model involves the formation of a five-membered chelate ring involving the carbonyl oxygen, the magnesium ion of the Grignard reagent, and the α-heteroatom. This rigidifies the conformation of the substrate, leading to nucleophilic attack from the least hindered face, often resulting in high diastereoselectivity. uvic.ca

While enantioselective transformations using an achiral Grignard reagent like this compound are less common without external influence, they can be achieved by employing chiral ligands or additives that coordinate to the magnesium center. These chiral modifiers create a chiral environment around the Grignard reagent, enabling differentiation between the enantiotopic faces of a prochiral substrate, although specific examples for this compound are not prominently reported.

Table 2: Predicted Stereochemical Outcome for the Addition of this compound to a Chiral Aldehyde based on the Felkin-Ahn Model.
SubstrateModelPreferred Attack TrajectoryPredicted Major Product
2-PhenylpropanalFelkin-AhnAttack past the smallest substituent (H) and away from the largest substituent (Phenyl).(1R,2S)-1-phenyl-2-(4-tert-butylphenyl)propan-1-ol and its enantiomer

Influence of Steric and Electronic Effects from the tert-Butyl Group on Reaction Pathways

The tert-butyl group at the para-position of the benzylmagnesium bromide reagent exerts significant, albeit indirect, steric and electronic influences on its reactivity and the stereochemical outcome of its reactions.

Applications of 4 Tert Butylbenzylmagnesium Bromide in Organic Synthesis

Construction of Carbon-Carbon Bonds

The primary application of 4-tert-butylbenzylmagnesium bromide in organic synthesis is the creation of new carbon-carbon bonds. This is achieved through two main pathways: nucleophilic addition to electrophilic carbonyl species and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Additions to Electrophilic Carbonyl Species

The partially negatively charged carbon of the Grignard reagent acts as a potent nucleophile, readily attacking the electrophilic carbon atom of various carbonyl-containing functional groups. masterorganicchemistry.com

The reaction of this compound with aldehydes and ketones is a fundamental method for the synthesis of secondary and tertiary alcohols, respectively. libretexts.orgyoutube.com The nucleophilic 4-tert-butylbenzyl group adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-carbon bond. youtube.comyoutube.com Subsequent workup with a proton source, such as a dilute acid, neutralizes the resulting alkoxide to yield the corresponding alcohol. youtube.com

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This intermediate is then protonated in a separate step to give the final alcohol product. youtube.com

Reaction with Aldehydes: The addition of this compound to an aldehyde results in the formation of a secondary alcohol. libretexts.org For example, the reaction with formaldehyde (B43269) would yield 2-(4-tert-butylphenyl)ethanol, a primary alcohol. libretexts.org

Reaction with Ketones: The reaction with a ketone produces a tertiary alcohol. libretexts.orgyoutube.com For instance, reacting this compound with acetone (B3395972) would yield 2-(4-tert-butylphenyl)-1,1-dimethylethanol.

Table 1: Synthesis of Alcohols from this compound and Carbonyl Compounds

Carbonyl Reactant Product Alcohol Type
Formaldehyde 2-(4-tert-butylphenyl)ethanol Primary
Aldehyde (RCHO) 1-(4-tert-butylphenyl)-2-alkanol Secondary

The reaction of this compound with esters leads to the formation of tertiary alcohols. libretexts.org In this reaction, two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. libretexts.orgyoutube.com

Reactions with amides are generally more complex and can be less straightforward than with esters. youtube.com The outcome can be influenced by the nature of the amide and the reaction conditions. In some cases, the reaction can lead to the formation of ketones if the intermediate tetrahedral species is stable enough to be isolated before further reaction. However, with reactive Grignard reagents like this compound, the reaction often proceeds to form the corresponding amine after the initial addition and subsequent elimination.

This compound can react with carbon dioxide in a carboxylation reaction to produce 2-(4-tert-butylphenyl)acetic acid. This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. This method provides a direct route to introduce a carboxylic acid functional group. Nickel-catalyzed carboxylation of benzyl (B1604629) halides with CO2 has also been developed as an alternative, user-friendly protocol for synthesizing phenylacetic acids under mild conditions. nih.gov

Epoxides, being three-membered rings with significant ring strain, are susceptible to ring-opening by nucleophiles. youtube.comnih.gov this compound can act as a nucleophile and attack one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-carbon bond. libretexts.org This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.org The result is the formation of an alcohol, with the hydroxyl group positioned on the adjacent carbon. For instance, the reaction with ethylene (B1197577) oxide would yield 2-(4-tert-butylphenyl)ethanol.

Transition Metal-Catalyzed Cross-Coupling Reactions

In addition to its role as a nucleophile in addition reactions, this compound can participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds between different organic fragments. rhhz.netrsc.org The most common type of cross-coupling reaction involving Grignard reagents is the Kumada coupling. organic-chemistry.org

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction is particularly useful for the formation of carbon-carbon bonds between sp2- and sp3-hybridized carbon atoms. For example, this compound can be coupled with aryl or vinyl halides to synthesize various substituted aromatic and vinylic compounds. Ligand-free, nickel-catalyzed Kumada cross-coupling reactions of aryl bromides with tert-butyl Grignard reagents have been shown to be effective for creating aryl-substituted hydrocarbons with all-carbon quaternary centers. rhhz.net There are also efficient nickel-catalyzed Kumada cross-coupling reactions of tertiary alkylmagnesium halides and aryl bromides that utilize N-heterocyclic carbenes as supporting ligands. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling Partner Catalyst System Product Type
Aryl Halide Nickel or Palladium Substituted Arene

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures that would be difficult to achieve through other methods. mdpi.commdpi-res.com

Iron-Catalyzed Cross-Couplings

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant interest as a catalyst for cross-coupling reactions. While specific examples detailing the use of this compound in iron-catalyzed reactions are not extensively documented in the reviewed literature, the general reactivity of benzylic and aryl Grignard reagents in such transformations provides a strong indication of its potential.

Iron-catalyzed cross-coupling reactions of Grignard reagents with alkyl or aryl halides typically proceed via a catalytic cycle that can involve various oxidation states of iron. For instance, the coupling of aryl Grignard reagents with alkyl halides has been shown to be effectively catalyzed by iron salts. rsc.orgnih.gov A proposed mechanism often involves an Fe(I)-Fe(III) catalytic cycle. nih.gov

A significant challenge in the cross-coupling of benzylic halides with aryl Grignard reagents is the competing homocoupling reaction. oup.com However, research has demonstrated that the choice of ligands can significantly influence the selectivity of the reaction. Electron-rich phosphine (B1218219) ligands, for example, have been shown to promote the desired cross-coupling over homocoupling, affording diarylmethanes in good to excellent yields. oup.com The reaction of benzyl chloride with various aryl Grignard reagents, including those with electron-donating and sterically demanding groups, has been successfully demonstrated. oup.com Given these precedents, it is highly plausible that this compound would be a suitable coupling partner in iron-catalyzed reactions with a range of electrophiles.

Table 1: Examples of Iron-Catalyzed Cross-Coupling of Grignard Reagents with Halides

Grignard ReagentElectrophileCatalyst SystemProductYield (%)Reference
Phenylmagnesium bromideBenzyl chloride[FeCl2(dppbz)2]Diphenylmethane~50 (cross-coupling) oup.com
4-Methoxyphenylmagnesium bromideBenzyl chlorideFeCl2 / Electron-rich phosphine ligand1-Benzyl-4-methoxybenzene71 oup.com
2-Tolylmagnesium bromideBenzyl chlorideFeCl2 / Electron-rich phosphine ligand1-Benzyl-2-methylbenzene94 oup.com
Aryl Grignard ReagentsAlkyl HalidesIonic iron(III) complexesAlkyl-substituted arenesGood rsc.org
Alkyl Grignard ReagentsAryl ChlorobenzenesulfonatesIron salts / Urea ligandsAlkyl-substituted benzenesulfonatesHigh to excellent mdpi.com
Nickel-Catalyzed Reactions, including Suzuki Arylations

Nickel catalysis offers a powerful and often more cost-effective alternative to palladium for cross-coupling reactions. The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, is a prominent example of nickel-catalyzed C-C bond formation. Specifically, the nickel-catalyzed Kumada cross-coupling of tertiary alkylmagnesium halides with aryl bromides and triflates has been developed as an efficient method for the construction of sterically demanding C(sp²)-C(sp³) bonds. nih.govnih.govorganic-chemistry.org

These reactions often employ nickel(II) chloride, sometimes with a specific degree of hydration, in the presence of N-heterocyclic carbene (NHC) ligands. nih.govorganic-chemistry.org The use of these ligands can be crucial for achieving high yields and minimizing isomerization byproducts, which can be a challenge with tertiary alkyl nucleophiles due to the potential for β-hydride elimination. nih.gov Research has shown that a variety of functional groups are tolerated in these reactions, and they are generally insensitive to the electronic properties of the aryl bromide coupling partner. nih.govorganic-chemistry.org

While the direct Suzuki arylation of a Grignard reagent is not the standard protocol (as Suzuki reactions typically couple organoboron compounds with halides), the principles of nickel-catalyzed coupling of tertiary alkyl nucleophiles are directly applicable to this compound. A ligand-free nickel-catalyzed Kumada coupling of tert-butyl Grignard reagents with aryl bromides has also been reported, proceeding with a low nickel loading. rhhz.net

Table 2: Nickel-Catalyzed Kumada Cross-Coupling of Tertiary Alkyl Grignard Reagents

Grignard ReagentElectrophileCatalyst SystemConditionsYield (%)Reference
t-BuMgCl4-BromoanisoleNiCl2·(H2O)n / NHC ligand-10 °C, THF90 nih.gov
t-BuMgCl2-BromonaphthaleneNiCl2·(H2O)1.5-10 °C, THF, 30 min85 rhhz.net
Tertiary Alkyl-MgXAryl Bromides/TriflatesNi-based catalystGeneralHigh nih.govorganic-chemistry.org
Phenylmagnesium bromideAryl Halides[(Triphos)NiICl]Room temp, 2.5 h74-97
Palladium-Catalyzed Transformations

Palladium catalysis is one of the most widely used and versatile methods for constructing carbon-carbon bonds. The cross-coupling of Grignard reagents with organic halides, a reaction that falls under the umbrella of reactions like the Kumada-Corriu coupling, can be effectively catalyzed by palladium complexes. youtube.com These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com

The use of phosphine ligands is common in these transformations, helping to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. While specific, detailed research findings on the palladium-catalyzed coupling of this compound were not prevalent in the initial search, the general principles of palladium-catalyzed cross-coupling reactions are well-established for a vast range of Grignard reagents and organic halides. youtube.comuwindsor.cabeilstein-journals.orgbeilstein-journals.org The steric bulk of the 4-tert-butylbenzyl group would be a key factor to consider in optimizing reaction conditions, potentially influencing the choice of ligand and catalyst loading.

Synthetic Utility in the Preparation of Diverse Molecular Architectures

The cross-coupling reactions discussed above highlight the potential of this compound as a precursor to a variety of molecular structures. One straightforward application is in the synthesis of symmetrically and asymmetrically substituted bibenzyls. For instance, the homocoupling of this compound, or its cross-coupling with other benzyl halides, would lead to the formation of 4,4'-di-tert-butylbibenzyl and its derivatives.

Another significant application lies in the synthesis of substituted isobenzofurans and related heterocyclic systems. The addition of Grignard reagents to phthalic anhydrides is a well-established method for the synthesis of 2-acylbenzoic acids. rsc.orgrsc.org Subsequent reduction and cyclization of the resulting keto-acid would provide access to substituted phthalides (dihydroisobenzofuranones) and, through further transformations, isobenzofurans themselves. The reaction of this compound with phthalic anhydride (B1165640) would yield 2-(4-tert-butylbenzyl)carbonylbenzoic acid, a key intermediate for such syntheses. The reaction of Grignard reagents with phthalic anhydrides has been documented to proceed effectively. rsc.orgrsc.org

Table 3: Potential Synthetic Applications of this compound

Starting MaterialReagentIntermediate/ProductPotential ApplicationReference
This compoundAryl Halide1-(4-tert-Butylbenzyl)-substituted arenesSynthesis of functionalized diarylmethanes oup.com
This compoundPhthalic Anhydride2-(4-tert-Butylbenzyl)carbonylbenzoic acidSynthesis of substituted isobenzofurans and phthalides rsc.orgrsc.org
This compound- (homocoupling)4,4'-Di-tert-butylbibenzylSynthesis of symmetrical bibenzyls-

Advanced Characterization Techniques for 4 Tert Butylbenzylmagnesium Bromide

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are at the forefront of characterizing 4-tert-butylbenzylmagnesium bromide, offering a window into its molecular structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the detailed structure of this compound in solution. caltech.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of the molecule.

The formation of Grignard reagents, including this compound, is a highly exothermic and potentially hazardous reaction. acs.orgresearchgate.net Real-time monitoring of this process is essential for safety and process optimization. In-line NMR spectroscopy has emerged as a valuable process analytical technology (PAT) tool for this purpose. researchgate.netresearchgate.net By continuously acquiring NMR spectra during the reaction, it is possible to track the consumption of the starting material, 4-tert-butylbenzyl bromide, and the formation of the Grignard reagent. researchgate.net This allows for the precise determination of reaction initiation, endpoint, and the detection of any undesired side reactions, such as the formation of Wurtz coupling products. researchgate.net

Furthermore, NMR can be employed to monitor the subsequent reactions of this compound with various electrophiles. researchgate.net For instance, the reaction with carbon dioxide to form 4-tert-butylphenylacetic acid can be followed by observing the disappearance of the Grignard reagent signals and the appearance of the carboxylic acid product signals in the NMR spectrum.

The ¹H and ¹³C NMR spectra of this compound provide detailed structural information. The chemical shifts of the protons and carbons are indicative of their electronic environment. The formation of the Grignard reagent from 4-tert-butylbenzyl bromide leads to characteristic changes in the NMR spectrum.

The methylene (B1212753) protons (CH₂) attached to the magnesium atom in the Grignard reagent are expected to show a significant upfield shift compared to the starting bromide due to the increased electron density from the electropositive magnesium. The aromatic protons will also experience shifts, although generally to a lesser extent.

The coupling patterns, or splitting of signals, arise from the interaction of neighboring non-equivalent protons (spin-spin coupling). These patterns, governed by the n+1 rule, reveal the connectivity of the atoms within the molecule. For example, the aromatic protons of this compound will exhibit a characteristic splitting pattern (e.g., a pair of doublets) for the para-substituted ring system.

While fluorine is not present in this compound, ¹⁹F NMR is a powerful tool for studying fluorinated Grignard reagents and their reactions, as the ¹⁹F nucleus is 100% abundant and highly sensitive. acs.orgwisc.edu

Table 1: Predicted ¹H NMR Data for this compound and Related Compounds

CompoundFunctional GroupChemical Shift (ppm, predicted)Multiplicity
4-tert-Butylbenzyl bromide-C(CH₃)₃~1.3Singlet
Ar-H~7.2-7.4Multiplet (AA'BB' system)
-CH₂Br~4.5Singlet
This compound -C(CH₃)₃ ~1.3 Singlet
Ar-H ~7.0-7.3 Multiplet (AA'BB' system)
-CH₂MgBr ~1.5-2.0 Singlet
4-tert-Butyltoluene (B18130)-C(CH₃)₃~1.3Singlet
Ar-H~7.1-7.3Multiplet (AA'BB' system)
Ar-CH₃~2.3Singlet

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound and Related Compounds

CompoundCarbon AtomChemical Shift (ppm, predicted)
4-tert-Butylbenzyl bromide-C (CH₃)₃~34
-C(C H₃)₃~31
Ar-C -CH₂Br~135
Ar-C -C(CH₃)₃~150
Ar-C H~125, ~129
-C H₂Br~33
This compound -C(CH₃)₃ ~34
-C(CH₃)₃ ~31
Ar-C-CH₂MgBr ~145-150
Ar-C-C(CH₃)₃ ~148
Ar-CH ~124, ~125
-CH₂MgBr ~60-70
4-tert-Butyltoluene-C (CH₃)₃~34.5
-C(C H₃)₃~31.4
Ar-C -CH₃~134.5
Ar-C -C(CH₃)₃~149
Ar-C H~125.1, ~128.8
Ar-C H₃~21.0

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. While the direct analysis of highly reactive Grignard reagents like this compound by conventional MS techniques is challenging due to their non-volatile and unstable nature, MS can be used to analyze their reaction products.

After quenching the Grignard reagent with a suitable reagent (e.g., water to form 4-tert-butyltoluene), the resulting stable organic compound can be readily analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the quenched product can confirm the successful formation of the Grignard reagent.

The mass spectrum of 4-tert-butyltoluene, the product of quenching this compound with a proton source, would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group to form a stable benzylic cation, and a prominent peak corresponding to the tert-butyl cation.

Table 3: Expected Mass Spectrometry Fragmentation for 4-tert-Butyltoluene (Quenched Product)

m/zFragment Ion
148[M]⁺ (Molecular Ion)
133[M - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
57[C₄H₉]⁺ (tert-Butyl cation)

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule and for monitoring the progress of chemical reactions. acs.orgresearchgate.net In the context of this compound, IR spectroscopy can be used to follow its formation from 4-tert-butylbenzyl bromide. hzdr.de

The IR spectrum of the starting material, 4-tert-butylbenzyl bromide, will show characteristic absorption bands for the C-Br stretching vibration, as well as bands associated with the aromatic ring and the tert-butyl group. As the reaction proceeds to form the Grignard reagent, the intensity of the C-Br band will decrease, and new bands associated with the C-Mg bond may appear, although these are often weak and in the far-IR region, making them difficult to observe with standard instrumentation.

More practically, in-situ IR spectroscopy, often using Fourier Transform Infrared (FTIR) technology, can be employed to monitor the concentration of the alkyl halide in real-time. acs.org This provides a direct measure of the reaction's progress and can be used to ensure safe reaction conditions by preventing the accumulation of unreacted starting material. acs.orghzdr.de

While Grignard reagents are typically used in solution, obtaining single crystals and analyzing them via X-ray crystallography provides definitive information about their solid-state structure. wisc.edu Grignard reagents are known to exist in complex equilibria in solution, involving monomeric, dimeric, and higher oligomeric species, often coordinated with solvent molecules. acs.org

If suitable crystals of this compound or its aggregates could be obtained, X-ray crystallography would reveal the precise bond lengths, bond angles, and coordination geometry around the magnesium center. It would likely show a tetrahedral coordination environment for the magnesium atom, bonded to the benzyl (B1604629) group, a bromine atom, and two ether solvent molecules (e.g., THF or diethyl ether). wisc.eduacs.orgwikipedia.org The solid-state structure can provide insights into the nature of the Schlenk equilibrium for this specific Grignard reagent. acs.org However, the isolation of crystalline Grignard reagents can be challenging due to their high reactivity and instability. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

In-Situ Spectroscopic and Analytical Monitoring of Reaction Pathways

The formation and subsequent reactions of this compound, a key Grignard reagent, involve complex pathways that can be effectively elucidated through the use of advanced in-situ spectroscopic and analytical techniques. Real-time monitoring provides critical insights into reaction kinetics, the formation of intermediates, and the occurrence of side reactions, which are essential for process optimization, safety, and control.

In-situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful tool for monitoring Grignard reagent formation. researchgate.netrsc.org This technique allows for the continuous tracking of the concentrations of both the reactant, 4-tert-butylbenzyl bromide, and the product, this compound, throughout the course of the reaction. By monitoring the disappearance of characteristic infrared absorption bands of the starting material and the appearance of new bands corresponding to the Grignard reagent, the initiation, progress, and completion of the reaction can be accurately determined. nih.gov

One of the primary challenges in Grignard reagent synthesis is the potential for a delayed initiation, which can lead to the unsafe accumulation of the alkyl or aryl halide. nih.gov In-situ FTIR monitoring directly addresses this issue by providing real-time data on the halide concentration, allowing for precise control over its addition rate. researchgate.net

A significant side reaction in the formation of Grignard reagents is the Wurtz coupling, where the Grignard reagent reacts with the remaining halide to form a homocoupled product. rsc.orgresearchgate.netchemrxiv.org In the case of this compound, this would result in the formation of 1,2-bis(4-tert-butylphenyl)ethane. In-situ monitoring can help to minimize this side reaction by ensuring that the concentration of the halide is kept low once the reaction has initiated.

While specific in-situ spectroscopic data for this compound is not extensively available in public literature, the principles can be illustrated with data from analogous benzyl Grignard systems. For instance, in the synthesis of benzylmagnesium bromide, in-situ FTIR can track key vibrational modes.

Table 1: Illustrative In-Situ FTIR Monitoring Data for Benzyl Grignard Formation

SpeciesCharacteristic IR Band (cm⁻¹)Observation
Benzyl BromideC-Br stretch (~650-550)Decreases over time
Benzyl BromideAromatic C-H out-of-plane bend (~770-730)Decreases over time
Benzylmagnesium BromideC-Mg stretch (highly variable, often weak)Increases over time
Tetrahydrofuran (B95107) (Solvent)C-O-C stretch (~1070)Remains relatively constant

By generating a concentration profile over time from the spectroscopic data, detailed kinetic information can be extracted.

Table 2: Illustrative Reaction Profile for Benzyl Grignard Synthesis

Time (minutes)Benzyl Bromide Concentration (M)Benzylmagnesium Bromide Concentration (M)
01.000.00
100.95 (Initiation observed)0.05
300.400.60
600.050.95
90<0.01>0.99

This data is illustrative and represents a typical profile for a successful Grignard reaction monitored by in-situ spectroscopy.

Furthermore, research on benzylmagnesium halides has revealed the potential for rearrangement reactions, where the benzyl group isomerizes. For example, studies on the reaction of benzylmagnesium halides with carbohydrate aldehydes have shown an unexpected rearrangement to o-tolyl derivatives, with the extent of rearrangement being dependent on the reaction conditions. nih.gov Such mechanistic complexities can be unraveled by careful analysis of in-situ spectroscopic data, which may reveal the presence of unexpected intermediates or products.

In addition to FTIR, other in-situ techniques such as Near-Infrared (NIR) spectroscopy and Raman spectroscopy can also be employed for monitoring Grignard reactions. researchgate.net NIR spectroscopy, for instance, has been successfully used for the on-line monitoring of Grignard reagent formation in pilot plant-scale reactors, demonstrating its utility for industrial process control. researchgate.net

The application of these advanced in-situ analytical methods provides a comprehensive understanding of the reaction pathways involved in the synthesis of this compound. The real-time data on reactant consumption, product formation, and byproduct generation enables the development of safer, more efficient, and robust manufacturing processes.

Computational and Theoretical Studies of 4 Tert Butylbenzylmagnesium Bromide

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving Grignard reagents. These methods allow for the detailed characterization of transient species and the energetic pathways that connect reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of Grignard reactions. nih.govresearchgate.net DFT calculations are employed to optimize the geometries of reactants, products, and, crucially, the transition states and intermediates that are often difficult to observe experimentally. For a reaction involving 4-tert-butylbenzylmagnesium bromide, DFT could be used to model its interaction with a carbonyl compound, for instance. The calculations would reveal the structure of the pre-reaction complex, the four-centered transition state typical of nucleophilic addition, and the resulting magnesium alkoxide product.

A computational study on the reaction of methylmagnesium chloride with formaldehyde (B43269), for example, utilized DFT to identify a reaction path involving a dimeric Grignard reagent, suggesting that aggregation plays a key role in reactivity. researchgate.net Similar studies on related systems have shown that the coordination of solvent molecules, typically tetrahydrofuran (B95107) (THF) or diethyl ether, is crucial for stabilizing the various species involved in the reaction. acs.orgacs.org

Species Description Significance in Reaction Mechanism
Monomeric GrignardRMgX solvated by ether molecules.A fundamental reactive species in the Schlenk equilibrium.
Dimeric Grignard(RMgX)₂ often with bridging halides.Can exhibit different reactivity compared to the monomer. researchgate.net
Pre-reaction ComplexGrignard reagent and substrate associated prior to reaction.The initial step before the chemical transformation.
Transition StateThe highest energy point along the reaction coordinate.Its structure and energy determine the reaction rate.
Magnesium AlkoxideThe product formed after the Grignard addition to a carbonyl.The stable product before workup.

This table illustrates the types of species that would be characterized using DFT in a study of a Grignard reaction.

A key output of DFT calculations is the reaction's energy profile, which plots the energy of the system as it progresses from reactants to products. The height of the energy barrier, known as the activation energy, is a critical parameter that dictates the reaction rate.

For Grignard reactions, DFT studies have been used to compare the activation barriers of different proposed mechanisms, such as polar versus single-electron transfer (SET) pathways. acs.org For instance, in the reaction of a Grignard reagent with a ketone, the activation energy for the concerted nucleophilic addition can be calculated and compared to the energy required for an initial electron transfer to form a radical pair.

In a study of the Schlenk equilibrium for CH₃MgCl in THF, the energy differences between various solvated dinuclear structures were found to be less than 5 kcal/mol, indicating a relatively flat free energy profile. acs.orgnih.gov This highlights the dynamic nature of the species in solution. A similar analysis for this compound would be crucial for understanding which species are present and most reactive under given conditions.

Parameter Description Importance
Activation Energy (Ea)The minimum energy required for a reaction to occur.A lower Ea corresponds to a faster reaction rate.
Reaction Enthalpy (ΔH)The net change in heat content during a reaction.Indicates whether a reaction is exothermic or endothermic.
Free Energy (ΔG)The overall energy change, including entropy.Determines the spontaneity and position of equilibrium.

This table outlines key energetic parameters obtained from DFT calculations that are used to analyze reaction profiles.

While many Grignard reactions proceed through a polar, nucleophilic addition mechanism, the possibility of a single-electron transfer (SET) mechanism, which involves radical intermediates, is also a subject of computational investigation. acs.orgrsc.orgresearchgate.net DFT calculations can be used to explore these radical pathways. By calculating the energy required for the homolytic cleavage of the carbon-magnesium bond, researchers can assess the feasibility of radical formation. acs.org

Furthermore, for reactions proceeding through a radical mechanism, DFT can map the spin density distribution in the radical intermediates. This analysis reveals where the unpaired electron is localized, providing insights into the subsequent reaction steps, such as radical recombination. Theoretical studies on Grignard reagent formation have shown that radical pathways are prevalent when reacting with small magnesium clusters. rsc.orgresearchgate.net

Molecular Dynamics Simulations to Understand Solution-Phase Behavior

While quantum chemical calculations provide detailed information about specific reaction pathways, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules over time in the condensed phase. acs.orgnih.gov MD simulations model the motion of atoms and molecules, offering a dynamic picture of the system.

The solvent plays a critical role in the structure and reactivity of Grignard reagents. MD simulations are particularly well-suited to study the dynamic interactions between the Grignard reagent and solvent molecules. Ab initio MD simulations of CH₃MgCl in THF have shown that the magnesium center can be coordinated by two to four THF molecules. acs.orgnih.gov

These simulations reveal that the solvent is not a passive medium but an active participant in the reaction. The dynamic exchange of solvent molecules in the coordination sphere of the magnesium atom is key to processes like the Schlenk equilibrium. acs.orgacs.org For this compound, MD simulations would illustrate how the bulky tert-butyl group might influence the solvation shell and, consequently, the reagent's reactivity.

Grignard reagents are known to exist in solution as a complex mixture of monomeric, dimeric, and potentially higher-order aggregates, all in equilibrium as described by the Schlenk equilibrium. researchgate.netrsc.org MD simulations can be used to model these aggregation equilibria.

By simulating a collection of Grignard molecules in a solvent box, researchers can observe the formation and dissociation of aggregates over time. These simulations, often enhanced with techniques like metadynamics, can help to determine the relative stability of different aggregates and identify the most likely reactive species under different conditions of concentration and temperature. acs.orgnih.gov A study on CH₃MgCl in THF demonstrated that the transformation between different species occurs through the formation of chlorine-bridged dinuclear species. acs.orgnih.gov Understanding the aggregation behavior of this compound would be crucial for controlling its reactivity in synthetic applications.

Structure-Reactivity Relationship Studies

The relationship between the structure of a Grignard reagent and its reactivity is a complex interplay of steric and electronic factors, solvent effects, and the nature of the substrate. For this compound, computational studies, though not extensively reported in dedicated literature for this specific molecule, can be extrapolated from research on related organometallic compounds to understand these relationships.

The tert-butyl group is well-known for its significant steric bulk. In the context of this compound, this steric hindrance can influence the approach of the Grignard reagent to an electrophile. Density Functional Theory (DFT) calculations are a powerful tool to model and quantify these effects.

Steric Effects:

For instance, in reactions with sterically demanding ketones, the bulky tert-butyl group might disfavor certain transition states, leading to higher diastereoselectivity compared to unsubstituted benzylmagnesium bromide. While specific studies on this compound are not prevalent, research on other sterically hindered Grignard reagents suggests that increased steric bulk can lead to a shift in reaction mechanisms, for example, favoring single electron transfer (SET) pathways over concerted nucleophilic addition. organic-chemistry.org

Electronic Effects:

The tert-butyl group is generally considered to be electron-donating through induction (+I effect). This electronic effect can be quantified through computational methods by analyzing the charge distribution on the molecule. The increased electron density on the aromatic ring, and consequently on the benzylic carbon, would be expected to enhance the nucleophilicity of the Grignard reagent.

Natural Bond Orbital (NBO) analysis, a common computational technique, can provide insights into the charge distribution and orbital interactions. The calculated natural charges on the atoms of the benzyl (B1604629) group would be expected to show a greater negative charge on the benzylic carbon in this compound compared to the unsubstituted analogue.

A hypothetical comparison of calculated electronic properties between benzylmagnesium bromide and its 4-tert-butyl derivative is presented in Table 1.

Table 1: Calculated Electronic Properties of Benzylmagnesium Bromide and this compound

CompoundCalculated Natural Charge on Benzylic Carbon (e)Calculated Dipole Moment (Debye)
Benzylmagnesium Bromide-0.5505.8
This compound-0.5656.2

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of electronic effects.

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. These predictions can be invaluable for the characterization of reactive intermediates like Grignard reagents, which can be challenging to study experimentally.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.gov The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM).

For this compound, computational methods can predict the 1H and 13C NMR chemical shifts. The predicted spectra can then be compared with experimental data, if available, to confirm the structure of the reagent in solution. The chemical shifts of the aromatic protons and carbons, as well as those of the tert-butyl group and the benzylic methylene (B1212753) group, are sensitive to the electronic environment and the conformation of the molecule.

Table 2 presents a hypothetical comparison of predicted and experimental 13C NMR chemical shifts for the starting material, 4-tert-butylbenzyl bromide, and the predicted shifts for the Grignard reagent. The predicted shifts for the Grignard reagent would be expected to show significant changes, particularly for the benzylic carbon and the ipso-carbon of the aromatic ring, due to the formation of the carbon-magnesium bond.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)

Carbon Atom4-Tert-butylbenzyl bromide (Experimental)4-Tert-butylbenzyl bromide (Predicted)This compound (Predicted)
C-ipso135.2135.5155.8
C-ortho129.0129.2126.5
C-meta125.6125.8124.0
C-para151.0151.3148.5
CH₂33.533.855.2
C(CH₃)₃34.634.934.2
C(CH₃)₃31.331.531.0

Note: Experimental data for 4-tert-butylbenzyl bromide is sourced from spectral databases. Predicted data is hypothetical and for illustrative purposes, based on general trends observed in Grignard reagent formation.

Flow Chemistry Approaches for 4 Tert Butylbenzylmagnesium Bromide Synthesis and Reactions

Advantages of Continuous Flow Systems for Grignard Reagents

Continuous flow systems provide numerous benefits for the synthesis and use of Grignard reagents, addressing many of the limitations of batch processing. researchgate.netvapourtec.com These advantages stem from the unique characteristics of microreactors and other flow devices, which allow for precise control over reaction parameters. acs.orgstolichem.com

Enhanced Mass and Heat Transfer for Improved Control

The high surface-area-to-volume ratio inherent in microreactors and continuous flow systems facilitates superior mass and heat transfer compared to batch reactors. researchgate.netvapourtec.comstolichem.com This is particularly crucial for Grignard reactions, which are often highly exothermic. chemium.comvapourtec.com Efficient heat dissipation prevents the formation of local hot spots, which can lead to runaway reactions and the formation of undesirable byproducts. chemeurope.com This enhanced thermal control allows reactions to be conducted under more aggressive conditions with greater safety. vapourtec.comchemeurope.com The rapid mixing achieved in flow reactors also ensures a homogeneous reaction mixture, leading to more consistent product quality. acs.org

Improved Reaction Efficiency and Reproducibility

The precise control over parameters such as temperature, pressure, and residence time in continuous flow systems leads to improved reaction efficiency and reproducibility. researchgate.netosti.gov By minimizing temperature fluctuations and ensuring consistent mixing, flow chemistry can significantly reduce the formation of byproducts like those from Wurtz coupling. researchgate.net This often translates to higher yields and purity of the desired Grignard reagent and subsequent products. chemeurope.comaiche.org For instance, in some cases, continuous flow processes have demonstrated a substantial increase in conversion rates, from 85% in batch to as high as 98% in flow systems. aiche.org The automated and continuous nature of these systems also eliminates the batch-to-batch variability often observed in traditional methods. researchgate.net

Scalability from Microreactors to Production

Continuous flow chemistry offers a more direct and efficient path for scaling up chemical processes from the laboratory to industrial production. acs.orgacs.orgrsc.org Instead of using larger and often less efficient reactors, scaling out in flow chemistry involves running multiple microreactors in parallel or operating a single, larger flow reactor for extended periods. rsc.orgbeilstein-journals.org This approach maintains the optimized reaction conditions and high performance achieved at the micro-scale. rsc.org This "numbering-up" strategy avoids the complex re-optimization often required when scaling up batch processes and significantly reduces development time. chemium.combeilstein-journals.org For example, a process developed in a microreactor with a volume of less than 1 mL can be scaled to a mesoreactor to produce significant quantities of product under the same optimized conditions. acs.org This scalability has been demonstrated to replace large batch reactors (4000–6000 L) with much smaller continuous systems (50 L). allfordrugs.comwordpress.comrsc.org

Continuous Flow Synthesis of Grignard Reagents

The practical implementation of continuous flow for Grignard reagent synthesis often involves specialized reactor designs and careful optimization of reaction parameters to maximize yield and purity.

Utilization of Magnesium-Packed-Bed Reactors

A common and effective method for the continuous synthesis of Grignard reagents involves the use of packed-bed reactors. researchgate.netresearchgate.net In this setup, a column is packed with magnesium metal, typically in the form of turnings or powder. vapourtec.comresearchgate.net The organohalide solution is then continuously passed through this packed bed, where the Grignard formation reaction occurs on the surface of the magnesium. vapourtec.com This approach allows for the in-situ generation of the Grignard reagent, which can then be directly used in a subsequent reaction step, a process known as a telescoped reaction. researchgate.net This minimizes the handling and storage of the highly reactive Grignard reagent, significantly enhancing safety. researchgate.net The magnesium in the column can be activated in-situ to remove the passivating oxide layer, ensuring a reactive surface for the synthesis. vapourtec.com The concentration of the generated Grignard reagent can remain stable for a significant portion of the magnesium consumption, after which the column can be repacked. vapourtec.com

Optimization of Flow Parameters for High Yield and Purity

Achieving high yield and purity in the continuous flow synthesis of Grignard reagents requires careful optimization of several key parameters. These include the flow rate of the reactants, the temperature of the reactor, and the residence time of the reagents within the reactor. researchgate.net

Flow Rate and Residence Time: The flow rate directly influences the residence time, which is the amount of time the reactants spend in the reactor. A sufficient residence time is necessary to ensure complete conversion of the starting material. researchgate.net However, excessively long residence times can sometimes lead to the formation of byproducts. By adjusting the flow rate, the residence time can be fine-tuned to maximize the yield of the desired product. beilstein-journals.orgresearchgate.net

Temperature: Temperature is a critical parameter in Grignard reactions. The enhanced heat transfer in flow reactors allows for precise temperature control, which can be optimized to achieve the highest reaction rate while minimizing side reactions. chemium.com For example, increasing the reaction temperature from 80°C to 120°C has been shown to increase conversion from 79% to 100% in certain flow syntheses. researchgate.net

Concentration and Stoichiometry: The concentration of the organohalide and the stoichiometry of the reagents can also be optimized to improve reaction outcomes. acs.org

The interplay of these parameters is crucial. For instance, a decrease in residence time due to a higher flow rate might be compensated by an increase in temperature to maintain high conversion. researchgate.net The use of in-line analytical techniques, such as IR or NMR spectroscopy, can provide real-time monitoring of the reaction, allowing for rapid optimization of these parameters. researchgate.netgordon.edu

The following table provides an example of how reaction parameters can be optimized in a continuous flow system for a generic reaction, illustrating the relationship between temperature, residence time, and conversion.

EntryTemperature (°C)Residence Time (min)Conversion (%)
1801579
21001590
312015100
41207.5100
5120592
Data adapted from a representative continuous flow optimization study. researchgate.net

Application of 4-Tert-butylbenzylmagnesium Bromide in Continuous Flow Organic Synthesis

The use of this compound in continuous flow organic synthesis represents a modern approach to leveraging the reactivity of this Grignard reagent. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages for handling often sensitive and highly reactive organometallic compounds. These benefits include superior heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, and the ability to safely handle hazardous intermediates by minimizing their accumulation. niper.gov.inresearchgate.net

For the synthesis and subsequent reactions of this compound, a continuous flow setup would typically involve pumping a solution of 4-tert-butylbenzyl bromide in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), through a packed-bed reactor containing magnesium metal. niper.gov.in The continuous formation of the Grignard reagent would then be directly coupled with a subsequent reaction by introducing a stream of an electrophile into the flow system. This integration of steps is a key advantage of flow chemistry.

Integrated Multi-Step Flow Processes

A significant advantage of flow chemistry is the ability to telescope multiple synthetic steps into a single, continuous process, thereby avoiding the isolation and purification of intermediates. aiche.org This approach, known as integrated multi-step flow synthesis, can significantly improve efficiency and reduce waste.

In a hypothetical integrated flow process involving this compound, the in situ generated Grignard reagent could be immediately reacted with various electrophiles in a subsequent reactor coil or module. For instance, a stream of an aldehyde or ketone could be introduced to produce a secondary or tertiary alcohol, respectively. This would be followed by an in-line quench with an aqueous solution and potentially an in-line liquid-liquid extraction to separate the desired product.

A conceptual multi-step flow process could be designed as follows:

Grignard Formation: A solution of 4-tert-butylbenzyl bromide in THF is passed through a packed-bed reactor of magnesium turnings to form this compound.

Reaction with Electrophile: The resulting Grignard solution is merged with a continuous stream of an electrophile (e.g., benzaldehyde) in a T-mixer and passed through a heated or cooled reactor coil to ensure complete reaction.

In-line Quench & Work-up: The reaction mixture is then quenched with a stream of aqueous ammonium (B1175870) chloride, followed by in-line separation to isolate the organic phase containing the product.

This integrated approach minimizes the handling of the reactive Grignard intermediate and allows for a highly automated and efficient synthesis.

Reactions under Specialized Flow Conditions

Flow reactors enable the use of specialized reaction conditions that are often difficult or hazardous to achieve in traditional batch reactors. These can include high temperatures and pressures, as well as precise control over mixing and residence times.

For reactions involving this compound, specialized flow conditions could be employed to enhance selectivity or to enable reactions with less reactive electrophiles. For example, "flash chemistry" conditions, which involve very rapid mixing and short residence times at elevated temperatures, could be used to perform reactions that are sluggish under standard conditions. nih.gov The excellent heat transfer capabilities of microreactors would allow for the safe use of high temperatures without the risk of runaway reactions.

Another specialized application could involve the use of packed-bed reactors containing immobilized catalysts or reagents. For instance, the product of a reaction with this compound could be passed through a column containing a supported oxidizing or reducing agent to perform a subsequent transformation in a fully continuous manner.

While specific documented examples for this compound are scarce, the general principles of flow chemistry provide a framework for its potential application in advanced, automated, and efficient synthetic processes.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for 4-Tert-butylbenzylmagnesium Bromide

The traditional synthesis of Grignard reagents, while effective, often involves safety concerns and batch-to-batch variability. Future research will prioritize the development of more sustainable and scalable methods for producing this compound. A primary focus will be on flow chemistry, which offers significant advantages in terms of heat transfer, safety, and process control. researchgate.netvapourtec.com Continuous flow processes can enable the in-situ generation and immediate use of the Grignard reagent, minimizing the risks associated with its handling and storage. vapourtec.com This approach also allows for easier scale-up and can operate under non-cryogenic conditions. researchgate.net

Research efforts will likely explore the use of in-situ activated magnesium metal in continuous flow systems to achieve high conversion rates and yields. acs.org The development of robust and scalable flow reactors capable of handling the heterogeneous reaction mixture of magnesium and the organic halide will be crucial for the industrial adoption of this technology. chemicalindustryjournal.co.uk

Exploration of New Catalytic Systems for this compound Transformations

The reactivity of this compound can be significantly enhanced and controlled through the use of catalytic systems. While transition-metal catalysts, particularly those based on iron, have shown promise in cross-coupling reactions of Grignard reagents, there is ample room for the discovery of new and more efficient catalysts. acs.org Future research will likely focus on exploring a broader range of earth-abundant and less toxic metal catalysts to promote various transformations. nih.gov

The development of "turbo-Grignard" reagents, through the addition of lithium chloride, has already demonstrated the potential to generate highly reactive Grignard species under mild conditions. chem-station.comvapourtec.com Further exploration of such activating additives and their application to this compound could unlock new synthetic possibilities. Additionally, research into catalytic systems for hydroboration and other novel reactions involving Grignard reagents will continue to expand their synthetic utility. nih.govrsc.org

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational modeling, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool for understanding and predicting the behavior of chemical reactions. nih.gov In the context of this compound, DFT can provide valuable insights into reaction mechanisms, transition states, and the factors governing reactivity and selectivity. nih.gov

Future research will leverage advanced computational methods to:

Predict the outcome of reactions involving this compound with various electrophiles.

Design new catalysts with enhanced activity and selectivity for specific transformations.

Model the interactions of this compound in complex biological systems, as seen in medicinal chemistry applications. acs.org

The ability to accurately predict reaction outcomes will significantly reduce the amount of experimental work required, accelerating the discovery of new synthetic methods.

Integration of Artificial Intelligence and Machine Learning in Reaction Optimization for this compound

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. rjptonline.org These technologies can analyze vast datasets of chemical reactions to identify patterns and predict optimal reaction conditions, such as temperature, solvent, and catalyst choice. beilstein-journals.orgchemrxiv.org For this compound, ML algorithms can be trained on existing literature data and experimental results to:

Predict the yield and selectivity of its reactions under various conditions. beilstein-journals.org

Suggest novel reaction parameters to improve efficiency and reduce by-product formation.

Accelerate the optimization of complex multi-step syntheses where this compound is a key intermediate.

Active machine learning approaches, which iteratively suggest experiments to perform, can significantly reduce the number of experiments needed to find optimal conditions, even with limited initial data. duke.edunih.gov

Expanding the Scope of Stereoselective Applications in Asymmetric Synthesis

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While the application of this compound in asymmetric synthesis has been explored, there is significant potential for expansion. acs.org Future research will focus on the development of new chiral ligands and catalytic systems that can effectively control the stereochemical outcome of reactions involving this Grignard reagent.

One promising approach involves the deactivation of the highly reactive Grignard reagent with an appropriate additive, followed by a catalytic asymmetric addition to an aldehyde. acs.org This strategy has been shown to achieve high enantioselectivity. acs.org Further research in this area could lead to the development of highly efficient and enantioselective methods for the synthesis of chiral alcohols and other valuable building blocks.

Industrial Scale-Up Considerations and Process Intensification via Flow Chemistry

The successful translation of laboratory-scale syntheses to industrial production is a major challenge in chemistry. Flow chemistry offers a promising solution for the scale-up of reactions involving this compound. researchgate.netacs.org Continuous flow reactors provide superior heat and mass transfer, leading to better process control, improved safety, and higher product quality. vapourtec.comvapourtec.com

Future research in this area will focus on:

Designing and optimizing scalable flow reactors for the continuous synthesis of this compound. acs.org

Developing integrated online analytical techniques for real-time process monitoring and control. researchgate.net

The ability to safely and efficiently produce this compound on an industrial scale will be critical for its widespread application in various industries. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.